molecular formula C10H11N3O5S B14662308 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine CAS No. 40208-37-5

4-[(2,4-Dinitrophenyl)sulfanyl]morpholine

Cat. No.: B14662308
CAS No.: 40208-37-5
M. Wt: 285.28 g/mol
InChI Key: JFARSIASYIAFPM-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is an organic compound with the molecular formula C10H11N3O5S It consists of a morpholine ring connected to a 2,4-dinitrophenyl group via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine typically involves the reaction of morpholine with 2,4-dinitrochlorobenzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the chlorinated aromatic ring, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dinitrophenyl)sulfanyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-[(2,4-diaminophenyl)sulfanyl]morpholine .

Scientific Research Applications

4-[(2,4-Dinitrophenyl)sulfanyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfur atom provides a site for further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dinitrophenyl)morpholine
  • 2,4-Dinitrophenol
  • S-(2,4-dinitrophenyl)glutathione

Uniqueness

4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is unique due to the presence of both a morpholine ring and a 2,4-dinitrophenyl group connected via a sulfur atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

40208-37-5

Molecular Formula

C10H11N3O5S

Molecular Weight

285.28 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)sulfanylmorpholine

InChI

InChI=1S/C10H11N3O5S/c14-12(15)8-1-2-10(9(7-8)13(16)17)19-11-3-5-18-6-4-11/h1-2,7H,3-6H2

InChI Key

JFARSIASYIAFPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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